1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one
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Overview
Description
1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a diazenyl group attached to an indole ring, which is further connected to an ethanone moiety.
Preparation Methods
The synthesis of 1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one typically involves the following steps:
Diazotization Reaction: The starting material, 4-chloroaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an indole derivative under acidic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diazenyl group to an amine group.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole nucleus can bind to multiple receptors, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-Fluoroindole: A synthetic indole derivative with antiviral activity.
The uniqueness of this compound lies in its specific diazenyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-[(4-chlorophenyl)diazenyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c1-11(21)20-10-15(14-4-2-3-5-16(14)20)19-18-13-8-6-12(17)7-9-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUDTTOAROPZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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